恶烷-3-磺酰氯

描述

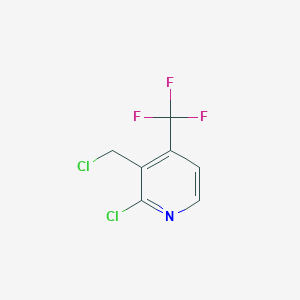

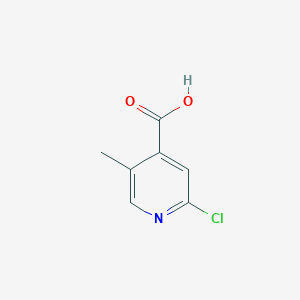

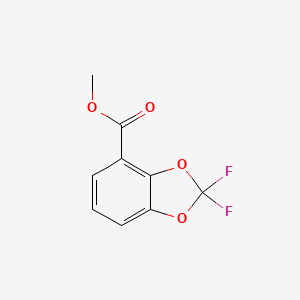

Oxetane-3-sulfonyl chloride is a chemical compound with the CAS Number: 1393585-06-2 . It has a molecular weight of 156.59 . It is a useful research chemical .

Synthesis Analysis

Oxetanes can be synthesized from native alcohol substrates . The generality of the approach is demonstrated by the application in late-stage functionalization chemistry . The reaction is tolerant to a wide range of polar functionalities and is suitable for array formats .

Molecular Structure Analysis

The molecular structure of Oxetane-3-sulfonyl chloride is represented by the Inchi Code: 1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .

Chemical Reactions Analysis

Oxetanes undergo ring-opening reactions as a synthetic tool . The reaction is modeled and shown to proceed via an SN2 transition structure and is sensitive to epoxide substitution .

Physical And Chemical Properties Analysis

Oxetanes are strained four-membered heterocycles containing an oxygen atom . They are known for their unique properties such as low molecular weight, high polarity, and marked three-dimensionality .

科学研究应用

-

Medicinal Chemistry

- Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

- These applications have driven numerous studies into the synthesis of new oxetane derivatives .

- Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

-

Chemical Space Exploration

- This paper focuses on new derivatives bearing an oxetane group to extend accessible chemical space for further identification of kinase inhibitors .

- Known as a nonclassical isoster of the carbonyl group, due to its high polarity and great ability to function as an acceptor of hydrogen bond, oxetane seems to be an attractive and underexplored structural motif in medicinal chemistry .

-

Synthesis of New Oxetane Derivatives

- The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

- These applications have driven numerous studies into the synthesis of new oxetane derivatives .

- This includes the synthesis of oxetane derivatives by intramolecular cyclization, [2+2] and formal [2+2] cycloadditions, and synthesis of oxetane derivatives from oxetane-containing building blocks .

-

Amino-Oxetanes as Amide Isosteres

- Amino-oxetanes offer exciting potential as bioisosteres for benzamides—extremely common pharmacophores—but are rarely examined due to the lack of available synthetic methods .

- A class of reactions for sulfonyl fluorides to form amino-oxetanes has been described, which forms planar oxetane carbocations simply on warming .

- This disconnection, comparable to a typical amidation, will allow the application of vast existing amine libraries .

-

Ring-Opening and Ring-Expansion Reactions of Oxetanes

- Oxetanes have been found to undergo new reactions with many reagents such as acyl chlorides, silyl chlorides, phosphonyl chlorides, alkyl chlorides, aryl esters, thio esters, phosphonic acids, carboxylic acids, thiols, and phenols using suitable quaternary onium salts or crown ether complexes as catalysts .

- More recently, anionic ring-opening polymerization of certain oxetane monomers such as (3-methyl-3-hydroxymethyl)oxetane and (3-ethyl-3-hydroxymethyl)oxetane, which have hydroxyl groups, has been found. This is catalyzed by potassium tert-butoxide and 18-crown-6-ether complex, and an anionic ring-opening alternating co-polymerization of oxetane monomers with cyclic carboxylic anhydrides .

-

Photoredox Catalysis

安全和危害

未来方向

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They offer exciting potential as bioisosteres for benzamides . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .

属性

IUPAC Name |

oxetane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQMLRRDOKKVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetane-3-sulfonyl chloride | |

CAS RN |

1393585-06-2 | |

| Record name | oxetane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)

![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride](/img/structure/B1430884.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)